2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide is a synthetic organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a benzothiazole derivative. One common method includes the use of chloroacetyl chloride and aniline derivatives under acidic conditions to form the intermediate, which is then reacted with benzothiazole . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring system can bind to specific sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar in structure but lacks the benzothiazole ring, which may result in different biological activities.
N-(2,6-Dimethylphenyl)chloroacetamide: Another chloroacetamide derivative with different substituents on the aromatic ring, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-9-15(20)18-10-16-19-13-7-6-12(8-14(13)21-16)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZDVRPICBWGSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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